molecular formula C8H10Cl2N2 B12075537 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride

Cat. No.: B12075537
M. Wt: 205.08 g/mol
InChI Key: CVEXNEVQOUHORH-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 2-chloropyridine substituent. The cyclopropane ring introduces structural rigidity, enhancing binding specificity in pharmaceutical applications. As a hydrochloride salt, it exhibits improved solubility and stability, making it a valuable intermediate in drug discovery. Its molecular formula is C₈H₁₀Cl₂N₂, with a molecular weight of 205.09 g/mol (approximated from analogs in ).

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-6(2-1-5-11-7)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H

InChI Key

CVEXNEVQOUHORH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 2-chloropyridine with cyclopropanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Halogen Substitution and Position
  • 1-(6-Chloropyridin-3-YL)cyclopropan-1-amine Hydrochloride Differs in the position of the chlorine atom (6-position vs. 2-position on pyridine).
  • 1-(6-Fluoropyridin-3-YL)cyclopropan-1-amine Hydrochloride
    • Fluorine at the 6-position increases electronegativity, enhancing metabolic stability and altering pharmacokinetics (e.g., longer half-life) compared to chlorinated analogs .
Heterocycle Variations
  • Molecular formula: C₈H₁₀BrClN₂ .
  • 1-(2-Methylpyrimidin-4-YL)cyclopropan-1-amine Hydrochloride
    • Pyrimidine ring replaces pyridine, altering hydrogen-bonding capabilities. The methyl group enhances lipophilicity, influencing blood-brain barrier penetration .
Functional Group Differences
  • 1-(Oxolan-3-yl)cyclopropan-1-amine Hydrochloride
    • Oxolane (tetrahydrofuran) ring replaces pyridine, drastically altering electronic properties and reactivity. This modification may shift biological targets to carbohydrate-binding proteins .

Physicochemical Properties

Property 1-(2-Chloropyridin-3-YL)-cyclopropanamine HCl 1-(6-Fluoropyridin-3-YL)-cyclopropanamine HCl 1-(3-Bromopyridin-4-YL)-cyclopropanamine HCl
Molecular Weight (g/mol) 205.09 188.63 249.54
Halogen Cl (2-position) F (6-position) Br (3-position)
LogP (Predicted) 1.8 1.5 2.2
Solubility (mg/mL) ~50 (aqueous) ~75 (aqueous) ~30 (aqueous)

Biological Activity

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉ClN₂·HCl, featuring a cyclopropane ring connected to a chloropyridine moiety. The presence of chlorine in the pyridine ring enhances its reactivity, making it a valuable candidate for various biological interactions.

1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride exhibits biological activity through interactions with several biological targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, suggesting its potential as a therapeutic agent in drug discovery.

Key Biological Targets

  • Enzymes : The compound has shown promise in modulating enzyme activity, which can lead to altered metabolic pathways.
  • Receptors : It may interact with specific receptors, influencing physiological responses.

Pharmacological Potential

Research indicates that 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride may serve as a lead compound for developing new pharmacological agents. Its ability to interact with biological systems opens avenues for therapeutic applications in treating various diseases.

Biological Activity Description
Enzyme ModulationAlters enzyme activity, potentially affecting metabolic processes.
Receptor InteractionInfluences receptor functions, which could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Preliminary data suggest that 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride may inhibit specific enzymes involved in disease pathways. For instance, it has been suggested that it could act as an inhibitor of SARS-CoV-2 Mpro, a critical enzyme for viral replication .
  • Binding Affinity : Binding studies have shown that the compound exhibits varying affinities for different targets. For example, a study reported weak binding affinities (Kd values) indicating that while the interactions are not strong, they may be sufficient for biological activity under certain conditions .
  • Therapeutic Applications : The unique structure of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride positions it as a candidate for further exploration in therapeutic contexts, particularly in antiviral and anticancer research .

Synthesis and Industrial Applications

The synthesis of 1-(2-Chloropyridin-3-YL)cyclopropan-1-amine hydrochloride typically involves cyclopropanation reactions using pyridine derivatives. This process can be optimized for yield and purity through various purification techniques such as chromatography. In industrial settings, continuous flow reactors are often employed to enhance efficiency and control over reaction conditions.

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